tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(17)16-8-10(9-16)20-11-6-4-5-7-12(11)22(15,18)19/h4-7,10H,8-9H2,1-3H3,(H2,15,18,19) |
InChI Key |
DEENVSGHJCKIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the azetidine intermediate with a sulfamoyl chloride derivative in the presence of a base.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where the azetidine intermediate reacts with a phenol derivative under suitable conditions.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the azetidine ring or the sulfamoyl group, resulting in the formation of amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and other heterocyclic compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the azetidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug discovery and development.
Biological Activity
tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine class. Its unique structural properties and potential biological activities make it an important subject of study in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C14H20N2O5S
- Molecular Weight : 328.39 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group enhances the compound's ability to form hydrogen bonds with active site residues of target proteins, while the azetidine ring contributes structural rigidity. This interaction can modulate the activity of proteins, leading to various biological effects, including inhibition or activation of enzymatic pathways.
Medicinal Chemistry
This compound serves as a building block in the synthesis of potential therapeutic agents. It has been explored for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.
Biological Studies
Research indicates that this compound exhibits significant bioactivity in various assays:
- Antiproliferative Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as carbonic anhydrase and proteases, which are crucial in several biological processes.
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
- Anti-inflammatory Effects : Another investigation reported that the compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate | Contains methylsulfonyl group | Moderate enzyme inhibition |
| tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | Features a ketone group | Lower antiproliferative activity |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Contains cyanomethylene moiety | High potency against JAK enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
